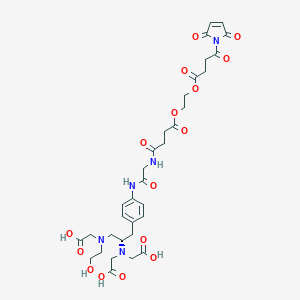

Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid, commonly known as EGS, is a widely used crosslinking reagent in biochemical research. It is a water-soluble, heterobifunctional molecule that contains two reactive NHS ester groups and a central hydroxyethyl ethylenediamine triacetic acid (HEDTA) moiety. EGS has been extensively used in various fields of research, including protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.

Mécanisme D'action

EGS reacts with primary amines in proteins and nucleic acids to form stable amide bonds. The reaction is pH-dependent and occurs rapidly at neutral to slightly alkaline pH. EGS can cross-link proteins and nucleic acids that are in close proximity, providing information about their interactions and structures.

Biochemical and Physiological Effects:

EGS has minimal biochemical and physiological effects as it is a non-toxic, water-soluble molecule. However, excessive use of EGS can lead to non-specific cross-linking and aggregation of proteins, which can affect the accuracy of experimental results.

Avantages Et Limitations Des Expériences En Laboratoire

EGS has several advantages over other cross-linking reagents, including its water solubility, stability, and specificity for primary amines. EGS is also less toxic and less likely to cause non-specific cross-linking compared to other cross-linking reagents. However, EGS has limitations, including its pH-dependent reactivity and the potential for non-specific cross-linking at high concentrations.

Orientations Futures

The future directions for EGS research include the development of new cross-linking reagents with improved specificity and stability. There is also a need to develop new methods for cross-linking proteins and nucleic acids in vivo to study their interactions and structures. Additionally, the use of EGS in combination with other techniques, such as mass spectrometry and cryo-electron microscopy, can provide more detailed information about protein-protein interactions and structures.

Méthodes De Synthèse

EGS is synthesized by reacting succinic anhydride with ethylenediamine to obtain succinimidyl ethylenediamine (SE). SE is then reacted with ethyleneglycol bis(succinimidyl succinate) (EGS) to obtain the final product, EGS.

Applications De Recherche Scientifique

EGS has been widely used in various fields of scientific research, including structural biology, biochemistry, and molecular biology. It is used to cross-link proteins and nucleic acids to study their interactions, structure, and function. EGS is also used to immobilize proteins on solid surfaces for various applications, including biosensors, drug discovery, and diagnostic assays.

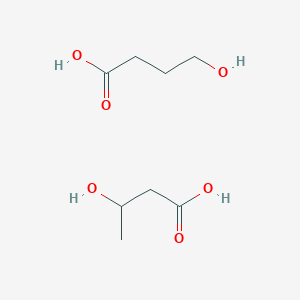

Propriétés

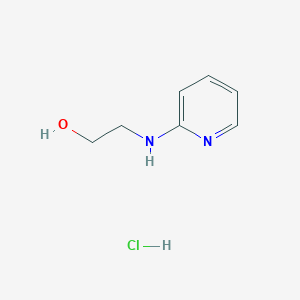

Numéro CAS |

112028-42-9 |

|---|---|

Nom du produit |

Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid |

Formule moléculaire |

C33H41N5O16 |

Poids moléculaire |

763.7 g/mol |

Nom IUPAC |

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[[2-[[4-[2-[4-(2,5-dioxopyrrol-1-yl)-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]amino]acetyl]amino]phenyl]propyl]-(2-hydroxyethyl)amino]acetic acid |

InChI |

InChI=1S/C33H41N5O16/c39-12-11-36(18-29(45)46)17-23(37(19-30(47)48)20-31(49)50)15-21-1-3-22(4-2-21)35-25(41)16-34-24(40)5-9-32(51)53-13-14-54-33(52)10-8-28(44)38-26(42)6-7-27(38)43/h1-4,6-7,23,39H,5,8-20H2,(H,34,40)(H,35,41)(H,45,46)(H,47,48)(H,49,50)/t23-/m0/s1 |

Clé InChI |

YVWHQQRSCBAMFB-QHCPKHFHSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |

SMILES |

C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |

SMILES canonique |

C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |

Synonymes |

EGS-HED3A ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)